1-(2-phenoxyethoxy)-2,5-pyrrolidinedione
Description
Historical Context of Pyrrolidinedione Chemistry in Medicinal and Organic Synthesis
The pyrrolidinedione scaffold, a five-membered ring containing two carbonyl groups, is a well-established structural unit in medicinal and organic chemistry. nih.govnih.gov This heterocyclic system is a key component in a variety of compounds that have been synthesized and evaluated for their biological activities. uobasrah.edu.iq The rigid nature of the pyrrolidinedione ring, combined with the potential for substitution at various positions, makes it an attractive framework for the design of new molecules. nih.gov
Historically, research into pyrrolidinedione derivatives has led to the development of compounds with a wide range of applications. For instance, certain derivatives have been investigated for their potential as anticonvulsant agents. nih.gov The synthesis of various substituted pyrrolidinediones has been a subject of extensive research, with numerous methods developed to access these compounds. beilstein-journals.orgnih.gov These synthetic efforts have enabled chemists to create libraries of pyrrolidinedione-containing molecules for screening in various biological assays. nih.gov
Significance of the Phenoxyethoxy Pharmacophore in Bioactive Molecules
The phenoxyethoxy group is another important structural motif found in a number of bioactive molecules. A pharmacophore is a concept in medicinal chemistry that refers to the essential three-dimensional arrangement of atoms or functional groups that is responsible for a drug's biological activity. The phenoxyethoxy moiety, with its combination of an aromatic ring, an ether linkage, and a flexible ethyl chain, can participate in various types of interactions with biological targets.
Rationale for Investigating 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione within Chemical Biology
Chemical biology is a scientific discipline that utilizes chemical tools and techniques to study and manipulate biological systems. nih.gov The investigation of novel small molecules is a central theme in this field, as these compounds can be used to probe protein function, modulate signaling pathways, and serve as starting points for drug discovery. nih.gov
The rationale for investigating a compound like this compound within chemical biology stems from the potential to combine the properties of its two constituent parts. The pyrrolidinedione core could serve as a rigid scaffold, while the phenoxyethoxy side chain could be involved in specific interactions with a biological target. The succinimide (B58015) portion of the pyrrolidinedione ring is also known to be a reactive handle for bioconjugation, suggesting that this compound could potentially be used as a linker to attach the phenoxyethoxy group to other molecules, such as proteins or fluorescent dyes.
Despite the individual importance of the pyrrolidinedione and phenoxyethoxy motifs, a comprehensive search of the scientific literature and chemical databases did not yield specific information regarding the synthesis, characterization, or application of this compound. While numerous other derivatives of pyrrolidinedione have been reported, this particular combination appears to be a novel or under-investigated area of chemical space. The lack of available data prevents a detailed discussion of its specific properties and research findings. However, based on the known chemistry of its components, it represents a molecule of potential interest for future synthetic and biological evaluation.
Physicochemical Properties of Related Pyrrolidinedione Derivatives
To provide some context, the following table lists the physicochemical properties of a few representative pyrrolidinedione derivatives. It is important to note that these are not the properties of this compound, as this data is not available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Ethyl-2,5-pyrrolidinedione | C6H9NO2 | 127.14 | 2314-78-5 |
| 1-(2-Hydroxy-2-phenylethyl)-2,5-pyrrolidinedione | C12H13NO3 | 219.24 | 68239-22-5 |
| 1-(Phenylthio)pyrrolidine-2,5-dione | C10H9NO2S | 207.25 | 14204-24-1 |
| 1-(2-Phenoxyethyl)pyrrolidine-2,3-dione | C12H13NO3 | 219.24 | Not Available |
Data for this table was compiled from publicly available chemical databases. nist.govchemeo.comepa.govnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenoxyethoxy)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-7-12(15)13(11)17-9-8-16-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLNRFOYVPOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Reaction Pathways for 1 2 Phenoxyethoxy 2,5 Pyrrolidinedione and Analogues
Precursor Synthesis and Derivatization Strategies
The construction of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione fundamentally relies on the efficient synthesis of its two key precursors: the substituted phenoxyethoxy intermediate and the pyrrolidinedione scaffold.
Synthesis of Substituted Phenoxyethoxy Intermediates
The phenoxyethoxy moiety is a crucial component that dictates the physicochemical properties of the final molecule. The primary precursor for this group is O-(2-phenoxyethyl)hydroxylamine or its synthetic equivalent, 2-phenoxyethoxyamine. The synthesis of such intermediates can be approached through several established methods.
One common strategy involves the Williamson ether synthesis to construct the phenoxyethoxy backbone, followed by conversion to the desired amine or hydroxylamine (B1172632) derivative. For instance, phenol (B47542) can be reacted with a 2-haloethanol derivative, followed by functional group interconversion to introduce the amino or hydroxylamino group.
A more direct and widely used method for preparing primary amines is the Gabriel synthesis . researchgate.netqyaobio.comucla.edu This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate to avoid over-alkylation. researchgate.netqyaobio.com In the context of synthesizing 2-phenoxyethoxyamine, the synthesis would commence with the N-alkylation of potassium phthalimide with a suitable 2-phenoxyethyl halide. Subsequent cleavage of the resulting N-alkylphthalimide, typically via hydrazinolysis (the Ing-Manske procedure), yields the desired primary amine. researchgate.net
| Step | Reaction | Reagents and Conditions | Product |
| 1 | N-Alkylation | Potassium phthalimide, 2-phenoxyethyl halide, DMF | N-(2-phenoxyethyl)phthalimide |
| 2 | Cleavage | Hydrazine hydrate, ethanol, reflux | 2-Phenoxyethoxyamine |
This table illustrates a plausible Gabriel synthesis route for 2-phenoxyethoxyamine.
For the synthesis of O-substituted hydroxylamines, such as O-(2-phenoxyethyl)hydroxylamine, a common approach involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis. A patent describes a method where a protected ethylene (B1197577) glycol is reacted with N-hydroxyphthalimide under Mitsunobu conditions, followed by hydrazinolysis to yield the protected O-ethylhydroxylamine. nih.gov A similar strategy could be envisioned starting with 2-phenoxyethanol (B1175444).
Preparation of Pyrrolidinedione Scaffolds
The pyrrolidinedione ring, also known as a succinimide (B58015) ring, is typically synthesized from succinic acid or its anhydride (B1165640). The reaction of succinic anhydride with an amine is a straightforward and high-yielding method to produce N-substituted succinimides. nih.govnih.gov This reaction proceeds through the formation of an intermediate succinamic acid, which then undergoes cyclodehydration to form the imide ring. nih.govnih.gov This cyclization can be achieved thermally or through the use of dehydrating agents. nih.govnih.gov
For the synthesis of this compound, the key precursor from the pyrrolidinedione side is N-hydroxysuccinimide. N-hydroxysuccinimide can be synthesized by heating succinic anhydride with hydroxylamine or its hydrochloride salt. acs.org A study has also explored the use of a solid base catalyst, Amberlyst A21, for the synthesis of N-hydroxysuccinimide from succinic acid and hydroxylammonium chloride, achieving a yield of 42%. researchgate.net
Chemical Transformation Pathways for this compound Formation
With the precursors in hand, the final assembly of this compound can be achieved through several transformation pathways, primarily involving N-alkylation or acylation of the pyrrolidinedione scaffold, or through cyclization reactions that form the heterocyclic ring.
N-Alkylation and Acylation Reactions on Pyrrolidinediones
The most direct route to this compound involves the N-alkylation of N-hydroxysuccinimide with a suitable 2-phenoxyethyl electrophile, such as 2-phenoxyethyl bromide or tosylate. This reaction would proceed via an S_N2 mechanism where the hydroxyl group of N-hydroxysuccinimide acts as a nucleophile.
A particularly effective method for this type of transformation is the Mitsunobu reaction . nih.govorganic-chemistry.orgmdpi.comnih.gov This reaction allows for the condensation of an alcohol with a nucleophile using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govorganic-chemistry.orgmdpi.comnih.gov In this case, 2-phenoxyethanol would serve as the alcohol and N-hydroxysuccinimide as the acidic nucleophile (pKa < 15). mdpi.com The reaction proceeds with inversion of configuration at the alcohol carbon, though this is not relevant for a primary alcohol like 2-phenoxyethanol. mdpi.comnih.gov A general procedure for a Mitsunobu reaction involves dissolving the alcohol, nucleophile, and triphenylphosphine in a suitable solvent like THF, cooling the mixture, and then adding the azodicarboxylate. nih.gov
| Reactants | Reagents | Solvent | Product |
| 2-Phenoxyethanol, N-Hydroxysuccinimide | Triphenylphosphine, DIAD/DEAD | THF | This compound |
This table outlines the key components for a Mitsunobu reaction to synthesize the target compound.
Cyclization Reactions for Pyrrolidinedione Ring Formation
An alternative strategy involves forming the pyrrolidinedione ring as the final step. This can be achieved by reacting O-(2-phenoxyethyl)hydroxylamine with succinic anhydride. This reaction would first form an N-(2-phenoxyethoxy)succinamic acid intermediate, which would then need to be cyclized. This cyclization can be promoted by heating or by using a dehydrating agent. This approach is analogous to the synthesis of other N-substituted succinimides. nih.govnih.gov
Three-component reactions have also been developed for the synthesis of substituted pyrrolidinediones. For example, the reaction of benzaldehydes, maleimides, and amino esters can lead to the formation of pyrrolidine (B122466) adducts. While not directly applicable to the synthesis of this compound due to the N-O linkage, these methods highlight the versatility of cyclization strategies in constructing the pyrrolidinedione core.
Reaction Mechanism Elucidation Through Computational and Experimental Approaches
The mechanisms of the key reactions involved in the synthesis of this compound have been the subject of both experimental and computational studies.
The formation of the succinimide ring from an asparagine residue in a peptide, which is mechanistically similar to the cyclization of a succinamic acid derivative, has been investigated computationally. These studies show that the reaction proceeds via an intramolecular nucleophilic attack of a peptide bond nitrogen onto the side-chain amide carbon, forming a five-membered tetrahedral intermediate. The subsequent release of ammonia leads to the succinimide product. The presence of a neighboring histidine residue can catalyze this process by acting as a proton transfer mediator. Similarly, computational studies on the deamidation of an NGR-containing peptide have shown that a phosphate (B84403) buffer and the arginine side chain can act as catalysts in the formation of the succinimide intermediate. nih.gov These findings suggest that the cyclization of N-(2-phenoxyethoxy)succinamic acid would likely proceed through a similar tetrahedral intermediate, and the reaction rate could be influenced by the choice of solvent and the presence of catalytic species.
The mechanism of the Mitsunobu reaction is known to be complex. Computational studies using density functional theory (DFT) have been employed to explore the mechanism of both the classical and organocatalytic Mitsunobu reactions. nih.gov The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. This intermediate then protonates the acidic nucleophile (N-hydroxysuccinimide in this case) to form an ion pair. The alcohol (2-phenoxyethanol) is then activated by the phosphonium (B103445) species, forming an alkoxyphosphonium salt which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the activated alcohol in an S_N2 fashion, leading to the desired product and triphenylphosphine oxide. The rate-determining step can vary depending on the specific substrates and reaction conditions.
Quantum Chemical Studies of Reaction Energetics and Transition States
Quantum chemical calculations serve as a powerful tool to elucidate the intricate details of reaction mechanisms, providing insights into the energetics and transition states of chemical transformations. While specific computational studies on the synthesis of This compound are not prominently documented, research on analogous systems, particularly the formation of the succinimide ring in peptides, offers valuable transferable knowledge.
Density functional theory (DFT) calculations have been employed to investigate the formation of succinimide intermediates from asparagine residues in peptides. nih.govmdpi.comdntb.gov.uamdpi.com These studies reveal a multi-step process involving cyclization to form a tetrahedral intermediate, followed by the elimination of a leaving group. The calculated activation barriers for these steps provide a quantitative measure of the reaction feasibility. For instance, in a model system, the cyclization step to form a tetrahedral intermediate was found to have a significant energy barrier, which could be influenced by intramolecular catalysis. nih.gov
The table below summarizes representative energetic data from computational studies on analogous succinimide formation reactions. These values, while not specific to This compound , provide a general understanding of the energy landscape for pyrrolidinedione ring formation.
| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Cyclization (Tetrahedral Intermediate Formation) | Ace-Asn-His-Nme | B3LYP/6-31+G(d,p) | 13.8 (relative energy of intermediate) | nih.gov |
| Ammonia Release from Protonated Intermediate | Ace-Asn-His-Nme | B3LYP/6-31+G(d,p) | -4.9 (relative energy of product complex) | nih.gov |
| Racemization of Succinimide Intermediate | Ace-Asu-Nme with H₂PO₄⁻ | B3LYP/6-31+G(d,p) | 18.8 | mdpi.com |
| Water-Catalyzed Succinimide Formation | Ace-Asp-Nme with 2 H₂O | MP2/6-311+G(d,p)//B3LYP/6-31+G(d,p) | 41.1 - 51.4 (relative energies of transition states) | mdpi.com |
Note: The data presented is for analogous systems and serves to illustrate the type of information obtained from quantum chemical studies. Specific values for the synthesis of this compound would require dedicated computational investigation.
Mechanistic Investigations of Pyrrolidinedione Ring Formation and Substituent Incorporation
The formation of the 2,5-pyrrolidinedione ring is a cornerstone of the synthesis of the target molecule and its analogs. Mechanistic studies have primarily focused on the cyclization of a precursor molecule containing both a carboxylic acid (or its derivative) and an amide or amine functionality.
A common synthetic route involves the reaction of succinic anhydride with an appropriate amine or hydroxylamine derivative. The reaction typically proceeds in two steps: initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride to form a succinamic acid intermediate, followed by an intramolecular cyclization with the elimination of water to form the imide ring. researchgate.net
The incorporation of the (2-phenoxyethoxy) substituent onto the nitrogen atom can be envisioned through several mechanistic pathways:
Direct Condensation: Reaction of succinic anhydride with 2-(2-phenoxyethoxy)amine. This would follow the general mechanism described above.
N-Alkylation of a Precursor: A two-step approach could involve the initial formation of N-hydroxysuccinimide, followed by an N-alkylation reaction with a suitable 2-phenoxyethoxy electrophile, such as 2-phenoxyethyl bromide. This is a common strategy for preparing N-alkoxyimides. acs.org
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the formation of N-O bonds. In this context, N-hydroxysuccinimide could react with 2-phenoxyethanol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD) to form the desired product. acs.org This reaction is known for its mild conditions and stereochemical inversion at the alcohol carbon.
The choice of mechanism will depend on the availability of starting materials and the desired reaction conditions.
Advanced Spectroscopic and Structural Characterization in Academic Chemistry
Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, ¹H and ¹³C NMR spectroscopy would be indispensable.
In a theoretical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons on the phenoxy group would appear in the aromatic region (typically δ 6.8-7.5 ppm). The four protons of the ethoxy chain would likely present as two distinct triplets, while the four protons of the pyrrolidinedione ring would be expected to appear as a singlet.
A theoretical ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbons of the pyrrolidinedione ring would be expected at the downfield end of the spectrum (around δ 170-180 ppm). The carbons of the phenyl group would generate several signals in the aromatic region (δ 110-160 ppm), and the aliphatic carbons of the ethoxy and pyrrolidinedione moieties would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on analogous structures, as experimental data is not available.)
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.25 - 7.35 | Multiplet | 2H |
| Aromatic (C₆H₅) | 6.90 - 7.00 | Multiplet | 3H |
| Ethoxy (-O-CH₂-CH₂-O-) | ~ 4.20 | Triplet | 2H |
| Ethoxy (-O-CH₂-CH₂-O-) | ~ 3.90 | Triplet | 2H |
| Pyrrolidinedione (-CH₂-CH₂-) | ~ 2.80 | Singlet | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on analogous structures, as experimental data is not available.)
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~ 177 |
| Aromatic (C-O) | ~ 158 |
| Aromatic (CH) | ~ 129 |
| Aromatic (CH) | ~ 121 |
| Aromatic (CH) | ~ 114 |
| Ethoxy (-O-CH₂-) | ~ 68 |
| Ethoxy (-N-CH₂-) | ~ 67 |
| Pyrrolidinedione (-CH₂-) | ~ 28 |
Confirmation of Molecular Identity by Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₂H₁₃NO₄). The expected exact mass would be calculated and compared to the experimentally measured value.
Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragments would likely include the phenoxyethyl cation and the succinimide (B58015) ring, helping to piece together the molecular structure.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and based on theoretical fragmentation, as experimental data is not available.)
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 236.0866 | Molecular Ion |
| [M+Na]⁺ | 258.0685 | Sodium Adduct |
| Fragment | 137.0603 | [C₈H₉O₂]⁺ (Phenoxyethoxy cation) |
| Fragment | 100.0393 | [C₄H₄NO₂]⁺ (Succinimide radical cation) |
Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the imide group, typically around 1700-1770 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the region of 1050-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Raman spectroscopy would provide complementary information. While the carbonyl stretches might be weaker in the Raman spectrum, the aromatic ring vibrations would likely be strong, aiding in the confirmation of the phenoxy group.
Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound (Note: This table is predictive and based on analogous structures, as experimental data is not available.)
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Imide C=O Stretch | 1700 - 1770 | 1700 - 1770 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-O-C Ether Stretch | 1050 - 1250 | 1050 - 1250 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule. It would reveal the planarity of the pyrrolidinedione ring and the spatial orientation of the phenoxyethoxy substituent relative to the ring. This level of structural detail is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies. To date, no published crystal structure for this compound is available.
Computational Chemistry and Molecular Modeling Studies of 1 2 Phenoxyethoxy 2,5 Pyrrolidinedione
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are foundational for understanding the electronic behavior of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The shapes, energies, and spatial distributions of these orbitals are critical for predicting how a molecule will interact with other reagents.
An FMO analysis for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione would reveal the locations most susceptible to chemical attack. The HOMO, being the orbital from which an electron is most easily removed, typically indicates the sites prone to electrophilic attack. Conversely, the LUMO, the orbital to which an electron is most easily added, points to sites susceptible to nucleophilic attack. For instance, in many carbonyl-containing compounds, the LUMO is often localized on the carbonyl carbons, marking them as electrophilic centers. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net In studies of similar heterocyclic systems, a HOMO-LUMO gap is often calculated to assess the molecule's potential for charge transfer and biological activity. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Molecules, particularly those with rotatable single bonds like this compound, are not static entities but exist as an ensemble of different conformations. Understanding this dynamic behavior is crucial for a complete picture of the molecule's properties and interactions.
Dynamic Behavior and Flexibility of the Pyrrolidinedione and Phenoxyethoxy Moieties
Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the observation of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, an MD simulation could be used to explore the flexibility of its constituent parts. The pyrrolidinedione ring itself is relatively rigid, though some puckering may occur. researchgate.net In contrast, the phenoxyethoxy chain is highly flexible. An MD simulation would reveal the range of motion of this chain, the typical conformations it adopts at a given temperature, and the timescale of transitions between different conformational states. Such simulations are invaluable for understanding how the molecule might adapt its shape upon binding to a biological target. researchgate.net
In Silico Prediction of Pharmacokinetic-Related Properties (excluding ADMET profiles)
While general computational tools exist for predicting the pharmacokinetic properties of chemical compounds, no specific studies have been published detailing these predictions for this compound. In silico methods can estimate properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and blood-brain barrier penetration. Although studies on various "succinimide derivatives" have shown the application of these predictive models nih.govbohrium.comnih.gov, the specific values and interpretations for this compound have not been documented in the scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Structural Modifications of the Phenoxyethoxy Moiety
The phenoxyethoxy moiety is a critical component that can be systematically modified to modulate the pharmacological profile of the parent compound. These modifications include substitutions on the aromatic ring and alterations to the connecting alkyl linker.
Impact of Aromatic Ring Substituents on Activity
Substituents on the phenyl ring of the phenoxy group can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. The effect of a substituent is primarily governed by a combination of inductive and resonance effects. libretexts.org
Inductive Effects : These are transmitted through sigma bonds and are related to the electronegativity of the atoms. Halogens and other electronegative atoms exert an electron-withdrawing inductive effect, which can deactivate the aromatic ring toward certain reactions. libretexts.org
Resonance Effects : These occur when a substituent's lone pair of electrons or pi bonds are conjugated with the aromatic ring's pi system. libretexts.org Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) can donate electron density to the ring via resonance, which is a powerful activating effect. libretexts.org Conversely, groups with polar double or triple bonds, such as nitro (-NO2) or carbonyl (-COR), withdraw electrons through resonance. libretexts.org
The position of the substituent (ortho, meta, or para) is also crucial. For instance, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed a correlation between the electronic properties of substituents on the phenyl ring and biological activity. nih.gov Electron-withdrawing groups and electron-donating groups at different positions can fine-tune the molecule's binding affinity and efficacy. nih.gov In general, increasing the number of aromatic rings in a molecule can have a detrimental effect on developability parameters like aqueous solubility. nih.gov Therefore, substitutions, rather than adding more rings, are a preferred strategy for optimization.
The following table summarizes the expected impact of various substituents on the phenoxy ring based on general principles.
| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Impact on Activity |
| -Cl, -Br, -F | Para, Meta | Electron-withdrawing | Weakly electron-donating | Can increase binding through specific halogen bonds; modulates lipophilicity. |
| -CF3 | Para, Meta | Strongly electron-withdrawing | None | Often enhances metabolic stability and can increase binding affinity. nih.gov |
| -CH3, -Alkyl | Para, Meta | Electron-donating | None | Increases lipophilicity, potentially enhancing membrane permeability. |
| -OCH3 | Para | Electron-withdrawing | Strongly electron-donating | Can increase potency through hydrogen bond acceptor capability and electronic effects. |
| -NO2 | Para, Meta | Strongly electron-withdrawing | Strongly electron-withdrawing | Significantly alters electronic distribution, may direct binding interactions. |
This table is generated based on established principles of medicinal chemistry. libretexts.orglibretexts.org
Influence of Alkyl Linker Modifications on Molecular Interactions
The two-carbon ethyl linker in the phenoxyethoxy chain plays a significant role in determining the molecule's conformational flexibility and spatial orientation. Modifying this linker can alter how the molecule fits into a biological target's binding site.
Linker Length : Altering the length of the alkyl chain affects the distance between the phenoxy and pyrrolidinedione moieties. In studies of triphenylphosphonium-conjugated compounds, increasing the alkyl chain length was shown to enhance lipophilicity and mitochondrial accumulation. nih.gov A similar strategy could be applied here to optimize cell permeability and target engagement. However, excessively long or short linkers may position the key pharmacophores suboptimally, leading to reduced activity.
Linker Rigidity : Introducing conformational constraints, such as double bonds or cyclic structures within the linker, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. acs.org Conversely, increased flexibility might be necessary to allow for an induced-fit binding model with the target. Studies on NAAA inhibitors have shown that conformationally flexible linkers can increase inhibitory potency.
Linker Composition : The introduction of heteroatoms (e.g., replacing a CH2 unit with an oxygen or nitrogen) or functional groups (e.g., a carbonyl group) within the linker can create new hydrogen bonding opportunities and alter the molecule's polarity and metabolic stability. nih.govmdpi.com For example, introducing a carbonyl group into an alkyl chain has been used to modify intermolecular interactions and aggregation properties of materials. mdpi.com
Modifications of the Pyrrolidinedione Core and Its N-Substituent
The pyrrolidine-2,5-dione ring is a common scaffold in medicinal chemistry, recognized for its role in various biologically active compounds, including antiepileptics like ethosuximide. nih.gov Modifications to this core are a key strategy for optimizing activity.
Effects of Ring Substitutions on Conformational Preferences and Ligand Efficiency
Substituting the hydrogen atoms at the C3 and C4 positions of the pyrrolidine-2,5-dione ring can have significant consequences for the molecule's activity.
Steric Bulk : The size and shape of substituents on the dione (B5365651) ring directly impact the molecule's conformational preferences. nih.gov SAR analyses of anticonvulsant pyrrolidine-2,5-diones have revealed that activity is strongly influenced by the nature of the substituent at the 3-position. nih.gov For example, derivatives with bulky groups like benzhydryl or isopropyl at this position showed potent activity in specific epilepsy models. nih.gov This suggests that such substitutions can orient the molecule favorably within the binding site of its target.
Chirality : Introducing a single substituent at the C3 or C4 position creates a chiral center. Different enantiomers can exhibit distinct biological profiles due to the stereospecific nature of interactions with proteins and enzymes.
Ligand Efficiency : The introduction of small, lipophilic substituents can improve ligand efficiency by enhancing binding affinity without a large increase in molecular weight. The non-planar, three-dimensional nature of the substituted pyrrolidine (B122466) ring allows for efficient exploration of pharmacophore space. nih.gov Research on pyrazoline-substituted pyrrolidine-2,5-dione hybrids has shown that these modifications can lead to potent anticancer activity. researchgate.net
The table below illustrates the effects of substitution on the pyrrolidinedione ring in analogous compounds.
| Compound Class | Ring Substituent | Effect on Activity | Reference |
| Anticonvulsants | 3-isopropyl | Favorable protection in scPTZ test | nih.gov |
| Anticonvulsants | 3-methyl | More active in MES test | nih.gov |
| Anticancer Hybrids | Pyrazoline at C3 | Nanomolar activity against MCF7 cancer cells | researchgate.net |
Exploration of Bioisosteric Replacements for the Pyrrolidinedione Nitrogen
Bioisosteric replacement is a strategy used in drug design to substitute one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.com Replacing the nitrogen atom of the pyrrolidinedione imide could significantly alter its properties. rroij.comopenaccessjournals.com
Principle of Replacement : The imide nitrogen in the pyrrolidinedione ring acts as a hydrogen bond acceptor and influences the electronic distribution of the adjacent carbonyl groups. A bioisosteric replacement would aim to mimic these features while potentially offering advantages in terms of stability, toxicity, or pharmacokinetics. cambridgemedchemconsulting.com
Potential Replacements :
Oxygen (Anhydride Analog) : Replacing the N-O- of the N-alkoxy-succinimide with an oxygen atom would create a succinic anhydride (B1165640) derivative. This would remove a potential hydrogen bond-donating capacity from a metabolite but would retain two strong hydrogen bond acceptors (the carbonyls) and a similar ring conformation.
Carbon (Cyclopentanone Analog) : Replacing the nitrogen with a carbon atom (e.g., a CH2 group) would create a cyclopentane-1,3-dione derivative. This would drastically reduce the polarity of that part of the ring and eliminate the specific electronic properties of the imide group.
Impact on Properties : Heterocyclic compounds are frequently used as bioisosteres to modulate pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). rroij.com Altering the core ring system from a nitrogen-containing heterocycle could change its metabolic pathways and interactions with biological targets. nih.gov The success of such a replacement is highly context-dependent and requires empirical validation. openaccessjournals.com
Correlation of Structural Features with Biological Activities and Molecular Recognition
For example, a study of pyrrolidine pentamine derivatives found a significant correlation between molecular docking scores (ΔG) and inhibitory activity, validating the predictive power of structural analysis. nih.gov Based on the principles discussed, a hypothetical SAR model for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione can be proposed:
Aromatic Recognition : The phenoxy ring likely engages with a hydrophobic pocket in a target protein. Its activity could be enhanced by adding small, electron-withdrawing substituents like fluorine at the para-position to form specific interactions or improve metabolic stability. nih.gov
Linker-Mediated Orientation : The ethoxy linker dictates the spatial relationship between the aromatic ring and the heterocyclic core. A rigid linker might enhance potency if a specific conformation is required for optimal binding, while a flexible linker could be more forgiving for an induced-fit interaction. acs.org
Core Binding Element : The pyrrolidine-2,5-dione moiety likely serves as a key binding element, potentially through hydrogen bonds involving its carbonyl oxygens. Adding small alkyl groups to the C3 position could enhance van der Waals interactions and improve ligand efficiency. nih.govresearchgate.net
The following table summarizes these potential correlations.
| Structural Feature | Modification | Predicted Biological Consequence | Rationale |
| Phenoxy Ring | Add p-Fluoro substituent | Increased potency/metabolic stability | Favorable electronic interactions and resistance to metabolism. nih.gov |
| Ethoxy Linker | Increase length (e.g., propoxy) | Increased lipophilicity and cell permeability | Longer alkyl chains can enhance membrane translocation. nih.gov |
| Pyrrolidinedione Ring | Add C3-methyl group | Increased binding affinity/potency | Enhanced van der Waals contacts and improved ligand efficiency. nih.gov |
| Pyrrolidinedione Nitrogen | Bioisosteric replacement with O | Altered polarity and hydrogen bonding | Changes core electronic properties and metabolic profile. cambridgemedchemconsulting.com |
Ultimately, these structure-activity and structure-property relationships provide a rational framework for the design of new analogs of this compound with potentially improved therapeutic properties. Each modification must be synthesized and tested to validate these theoretical correlations.
Investigation of Biological Activity and Molecular Mechanisms in Vitro and Preclinical Models
Enzyme Inhibition Studies
Comprehensive searches of scientific databases and literature have revealed no specific studies investigating the direct interaction of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione with the enzymes outlined below. The following sections summarize the general importance of these enzymes as therapeutic targets but highlight the absence of research pertaining to the specific compound .
Assays against Leukotriene A4 (LTA4) Hydrolase and Related Eicosanoid Pathway Enzymes
Leukotriene A4 (LTA4) hydrolase is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. mdpi.commdpi.com Inhibition of LTA4 hydrolase is a therapeutic strategy for a variety of inflammatory conditions. mdpi.commdpi.com However, there are no published in vitro or preclinical studies assessing the inhibitory potential of this compound against LTA4 hydrolase or other enzymes in the eicosanoid pathway.
Investigation of Deoxyribonuclease I (DNase I) Inhibition Potential
Deoxyribonuclease I (DNase I) is an endonuclease involved in the degradation of extracellular DNA. While the modulation of DNase I activity is of interest in various pathological conditions, there is no available research on the effects of this compound on this enzyme.
Assessment of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease and other neurological disorders. A thorough review of the literature reveals no studies that have evaluated this compound for its ability to modulate the activity of either AChE or BChE.
Evaluation of Monoamine Oxidase (MAO-A, MAO-B) Inhibitory Activity
Monoamine oxidase A and B (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. nih.gov Inhibitors of these enzymes are utilized in the treatment of depression and Parkinson's disease. Currently, there is no scientific data available on the inhibitory activity of this compound against either MAO-A or MAO-B.
Exploration of Lysine Specific Demethylase 1 (LSD1) Inhibition
Lysine Specific Demethylase 1 (LSD1) is an epigenetic modulator that has emerged as a significant target in cancer therapy. Despite the active search for novel LSD1 inhibitors, no research has been published detailing any investigation into the potential of this compound as an inhibitor of this enzyme.
Targeting Acetyl-CoA Carboxylase (ACC) and Other Metabolic Enzymes
Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in fatty acid synthesis, making it a target for metabolic diseases. There is a lack of published studies examining the effects of this compound on the activity of ACC or other related metabolic enzymes.
Receptor Binding and Modulation Assays
Ligand-Target Interactions at G-Protein Coupled Receptors (GPCRs)
There is no information regarding the interaction of this compound with any G-Protein Coupled Receptors. The nature of its potential binding, whether as an agonist, antagonist, or allosteric modulator, remains uninvestigated.
In Vitro Cell-Based Mechanistic Studies
Analysis of Cellular Pathway Perturbations (e.g., Apoptosis, Inflammation, Oxidative Stress)
No studies have been published detailing the effects of this compound on cellular pathways. It is unknown whether this compound can induce apoptosis, modulate inflammatory responses, or affect oxidative stress levels in cells.
Antimicrobial Activity Characterization against Specific Microbial Strains
There are no reports of this compound being tested for antimicrobial activity against any bacterial or fungal strains. While other pyrrolidinedione derivatives have shown such properties, these findings cannot be extrapolated to the target compound without direct experimental evidence. nih.gov
Anticancer Activity in Defined Cancer Cell Lines (e.g., MCF-7, A549)
The anticancer potential of this compound has not been evaluated in MCF-7, A549, or any other cancer cell lines, according to available literature. Studies on other succinimide-containing compounds have shown activity against various cancer cells, but data specific to this molecule is absent. uobasrah.edu.iqnih.gov
Mechanisms of Action in Cellular Models (e.g., Cell Cycle, Reactive Oxygen Species Production)
The pyrrolidine-2,5-dione scaffold is a key feature in numerous compounds exhibiting significant cellular effects, including interference with the cell cycle and modulation of reactive oxygen species (ROS) production.
Studies on various derivatives have demonstrated their potential to act as anticancer agents by disrupting the normal progression of the cell cycle. For instance, certain pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been observed to cause an increase in the G1/G0 phase cell population and a decrease in the G2/M phase population in cancer cells. researchgate.net This disruption of the cell cycle can inhibit tumor growth. Furthermore, some pyridinyl- and quinolinyl-derivatives of succinimide (B58015) have been found to directly inhibit DNA synthesis in leukemia cells, a fundamental process for cell proliferation. nih.gov
In addition to cell cycle regulation, some pyrrolidine (B122466) derivatives have been shown to induce cellular stress through the production of reactive oxygen species. A specific pyrrolidine compound, identified as SS13, was found to trigger oxidative stress in colorectal cancer cells by promoting the accumulation of both reactive oxygen and nitrogen species. nih.gov This increase in oxidative stress was associated with the modulation of superoxide (B77818) dismutase isoenzymes (SOD1, SOD2) and the activation of the DNA damage response system, ultimately leading to autophagy-mediated cell death. nih.gov The generation of ROS can be a critical mechanism for the cytotoxic effects of these compounds against cancer cells. nih.govresearchgate.netnih.govnih.gov
Investigation of Selectivity and Potency in Biological Systems
The potency and selectivity of pyrrolidine-2,5-dione derivatives vary significantly depending on the nature of the substituents on the pyrrolidine ring and the nitrogen atom. These structural modifications influence the compound's interaction with specific biological targets.
A number of N-substituted pyrrolidine-2,5-dione derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.
In the realm of anticancer activity, the potency of succinimide derivatives has been demonstrated across various cancer cell lines. Several derivatives have shown cytotoxic effects with IC50 values in the low micromolar range. nih.gov For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have exhibited potent antiproliferative activity against MCF7 and HT29 cancer cell lines. researchgate.net The table below summarizes the reported potency of a representative pyrrolidine-2,5-dione derivative.
| Compound | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1‐(2‐(3‐(4‐fluorophenyl)‐5‐(p‐tolyl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione (B5365651) (S2) | MCF7 (Breast Cancer) | 0.78 ± 0.01 | researchgate.net |
| 1‐(2‐(3‐(4‐fluorophenyl)‐5‐(p‐tolyl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione (S2) | HT29 (Colon Cancer) | 0.92 ± 0.15 | researchgate.net |
| 1‐(2‐(3‐(4‐fluorophenyl)‐5‐(p‐tolyl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione (S2) | K562 (Leukemia) | 47.25 ± 1.24 | researchgate.net |
Furthermore, certain pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as inhibitors of enzymes involved in steroid biosynthesis, such as aromatase (AR) and 17α-hydroxylase/17,20-lyase (P450(17)α). For instance, 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione demonstrated inhibitory activity against aromatase with an IC50 value of 23.8 ± 4.6 µM. nih.gov The selectivity of these compounds for their target enzymes over others, such as cholesterol side-chain cleavage (CSCC), is a key aspect of their development as therapeutic agents. nih.gov
The diverse biological activities and the potential for chemical modification make the pyrrolidine-2,5-dione scaffold a continuing area of interest for the development of new therapeutic agents with improved potency and selectivity.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Strategies for Diversification of 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione Analogues
The development of novel synthetic strategies is fundamental to creating a diverse library of this compound analogues for structure-activity relationship (SAR) studies. Future research in this area will likely focus on modifying both the phenoxyethoxy and the succinimide (B58015) moieties of the molecule. The synthesis of related N-alkoxyimide and -amide series has demonstrated the feasibility of generating derivatives with varied biological profiles. nih.gov
Key synthetic modifications could include:
Substitution on the Phenyl Ring: Introducing a range of electron-donating and electron-withdrawing groups onto the phenyl ring could significantly impact the electronic properties and bioavailability of the analogues.
Alteration of the Ether Linkage: The length and flexibility of the ethoxy linker could be modified to explore its role in target binding. Replacing the oxygen atom with sulfur or nitrogen could also yield novel scaffolds.
Modification of the Succinimide Ring: Introducing substituents on the pyrrolidine-2,5-dione ring could influence the compound's reactivity and metabolic stability.
A systematic approach to these modifications will be crucial for generating a comprehensive library of analogues for biological screening.
Advanced Computational Methods for De Novo Design and Optimization
Advanced computational methods are indispensable for accelerating the drug discovery process. For this compound, in silico techniques can guide the design of new analogues with enhanced potency and selectivity. Computational studies on succinimide derivatives have effectively used methods like Density Functional Theory (DFT) to understand reaction mechanisms and molecular properties. nih.govdoaj.orgmdpi.com
Future computational research could involve:
Molecular Docking: To predict the binding modes and affinities of this compound analogues with various biological targets. This has been successfully applied to other succinimide derivatives to identify potential enzyme inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of the analogues with their biological activity, thereby guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its analogues within a biological environment, providing insights into their stability and interactions with target proteins. mdpi.com
These computational approaches will enable a more rational and efficient design of novel derivatives, minimizing the need for extensive and costly synthetic efforts.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To fully understand the biological effects of this compound and its analogues, a systems-level approach is necessary. The integration of "omics" technologies (genomics, proteomics, metabolomics) can provide a comprehensive view of the molecular pathways modulated by these compounds. For instance, microarray analysis of gene expression has been used to reveal that other dicarboximides upregulate genes involved in apoptotic pathways in cancer cells. nih.gov
Future research directions include:
Transcriptomics: To identify changes in gene expression in response to treatment with the compounds, revealing the cellular pathways they affect.
Proteomics: To analyze changes in protein expression and post-translational modifications, helping to identify direct protein targets and downstream signaling events.
Metabolomics: To study the impact of the compounds on cellular metabolism, which can provide insights into their mechanism of action and potential off-target effects.
By integrating data from these different omics platforms, researchers can construct a detailed picture of the compound's mechanism of action, facilitating its development for specific therapeutic applications.
Development of Chemical Probes for Target Validation and Pathway Mapping
The development of chemical probes derived from this compound is a critical step in validating its biological targets and mapping the pathways in which it participates. These probes are designed to interact specifically with their target proteins, allowing for their identification and characterization.
Strategies for developing chemical probes include:
Affinity-based Probes: Synthesizing analogues with a reactive group that can covalently bind to the target protein, enabling its isolation and identification.
Fluorescently Labeled Probes: Attaching a fluorescent tag to the compound to visualize its subcellular localization and interaction with its target in living cells.
Biotinylated Probes: Incorporating a biotin (B1667282) tag to facilitate the purification of the target protein-probe complex using affinity chromatography.
The development of such probes will be instrumental in unequivocally identifying the molecular targets of this compound and its derivatives, providing a solid foundation for further drug development.
Comparative Analysis with Established Chemical Classes in Relevant Biological Assays
To establish the therapeutic potential of this compound and its analogues, it is essential to compare their activity with that of established chemical classes in relevant biological assays. Succinimide derivatives have been investigated for a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. nih.gov
A comparative analysis could involve screening this compound and its analogues in assays where other succinimide derivatives have shown promise, such as:
Anticancer Assays: Evaluating the cytotoxic and pro-apoptotic activity in various cancer cell lines and comparing the results with known anticancer agents. nih.gov
Enzyme Inhibition Assays: Testing the inhibitory activity against enzymes like acetylcholinesterase, for which other succinimide derivatives have been identified as inhibitors. nih.gov
Receptor Binding Assays: Assessing the affinity for receptors such as dopamine (B1211576) and serotonin (B10506) receptors, where N-alkoxyimides have shown activity. nih.gov
The table below outlines potential comparative assays for this compound analogues.
| Biological Target/Assay | Established Chemical Class for Comparison | Potential Therapeutic Area |
| Cancer Cell Line Cytotoxicity | Doxorubicin, Paclitaxel | Oncology |
| Acetylcholinesterase Inhibition | Donepezil, Galantamine | Neurodegenerative Diseases |
| Dopamine D2 Receptor Binding | Haloperidol, Risperidone | Antipsychotic |
| Serotonin 5-HT2A Receptor Binding | Ketanserin, Risperidone | Antipsychotic, Antidepressant |
| TNF-α Inhibition | SPD-304 analogues | Anti-inflammatory |
| Nematicidal Activity | Methoxycoumarins | Agriculture |
This comparative approach will help to benchmark the potency and selectivity of this novel chemical series and identify the most promising therapeutic avenues for further development.
Q & A
Q. What are the optimal synthetic routes for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound typically involves nucleophilic substitution or esterification of the pyrrolidinedione core. A validated approach includes:
- Stepwise functionalization : Reacting 2,5-pyrrolidinedione with 2-phenoxyethyl bromide in anhydrous DMF, using potassium carbonate as a base at 80–100°C for 12–24 hours .
- Catalytic optimization : Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% purity. Monitor reaction progress by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : Confirm the presence of the phenoxyethoxy moiety via ¹H NMR (δ 4.2–4.5 ppm for –OCH₂CH₂O–) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS to detect [M+H]⁺ ions (expected m/z ~290–300) .
- Melting point analysis : Compare observed values (e.g., 133–135°C) with literature to assess crystallinity .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution reactions?
The compound’s succinimide ester group is highly electrophilic, enabling reactions with amines, thiols, or hydroxyl groups. Key findings:
- Kinetic studies : Second-order rate constants (k₂ ~0.1–1.0 M⁻¹s⁻¹) in aqueous buffers (pH 7–9) suggest optimal reactivity with primary amines (e.g., lysine residues) .
- Steric effects : Bulky substituents on the phenoxyethoxy chain reduce accessibility to the carbonyl group, necessitating longer reaction times .
- Competing hydrolysis : In aqueous media, hydrolysis to the dicarboxylic acid occurs (t₁/₂ ~30 min at pH 7.4), requiring anhydrous conditions for bioconjugation .
Q. How does this compound interact with biological macromolecules, and what experimental designs mitigate off-target effects?
- Protein labeling : The compound reacts selectively with primary amines (e.g., N-terminal α-amines or lysine side chains). Use molar ratios ≤10:1 (reagent:protein) to prevent aggregation .
- Fluorescent tagging : Couple with amine-functionalized probes (e.g., Cy3-NH₂) in DMSO/PBS (1:9 v/v) for 2 hours at 4°C .
- Control experiments : Include hydrolysis-resistant analogs (e.g., N-methylated derivatives) to distinguish specific labeling from background .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in cytotoxicity or enzyme inhibition may arise from:
- Solubility differences : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure uniform dissolution in cell-based assays .
- Metabolic stability : Test stability in liver microsomes (e.g., human S9 fractions) to identify rapid hydrolysis artifacts .
- Batch variability : Characterize each synthesis lot via LC-MS to confirm consistency in purity (>95%) .
Methodological Challenges and Solutions
Q. What strategies improve the stability of this compound in long-term storage?
Q. How can researchers validate the specificity of this compound in crosslinking applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
